molecular formula C10H10F2O2 B14272434 Benzyl 2,2-difluoropropanoate CAS No. 134430-54-9

Benzyl 2,2-difluoropropanoate

Cat. No.: B14272434
CAS No.: 134430-54-9
M. Wt: 200.18 g/mol
InChI Key: IGFFUHQTQBUFKJ-UHFFFAOYSA-N
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Description

Benzyl 2,2-difluoropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2,2-difluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2-difluoropropanoate typically involves the esterification of 2,2-difluoropropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-difluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 2,2-difluoropropanoic acid.

    Reduction: Benzyl 2,2-difluoropropanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2,2-difluoropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2,2-difluoropropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the fluorine atoms.

    Ethyl 2,2-difluoropropanoate: Similar difluoropropanoate moiety but with an ethyl group instead of a benzyl group.

    Benzyl benzoate: Similar benzyl ester structure but with a benzoate group.

Uniqueness: Benzyl 2,2-difluoropropanoate is unique due to the presence of the difluoropropanoate moiety, which imparts distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

134430-54-9

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

benzyl 2,2-difluoropropanoate

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)9(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

IGFFUHQTQBUFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)(F)F

Origin of Product

United States

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